Methyl 4-((4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoate ester
Scientific Research Applications
Methyl 4-((4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: The 5-cyanopyridin-2-yl group is introduced via nucleophilic substitution reactions.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Esterification: Finally, the benzoate ester is formed through esterification reactions involving methanol and benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the nitrile group on the pyridine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are commonly used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the nitrile group, such as amines.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of Methyl 4-((4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets such as receptors and enzymes. The piperidine and pyridine rings play a crucial role in binding to these targets, while the sulfonyl and benzoate groups enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 4-((4-(pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
- **Methyl 4-((4-((5-cyanopyridin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
Uniqueness
Methyl 4-((4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is unique due to the specific positioning of the cyanopyridinyl group, which can significantly influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
methyl 4-[4-(5-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-26-19(23)15-3-5-17(6-4-15)28(24,25)22-10-8-16(9-11-22)27-18-7-2-14(12-20)13-21-18/h2-7,13,16H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBRYTXSAWULDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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